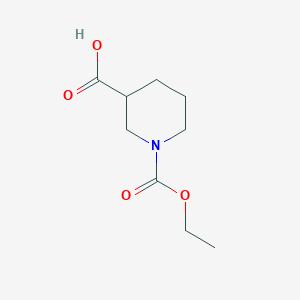

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid

Beschreibung

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring an ethoxycarbonyl group (-COOEt) at the nitrogen (N1) position and a carboxylic acid (-COOH) at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for prodrug design and as a precursor to bioactive molecules. The compound’s synthesis often involves protecting-group strategies, as exemplified by the preparation of related derivatives via condensation and hydrogenation reactions .

Eigenschaften

IUPAC Name |

1-ethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDFWFNURSULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

| Step | Reagents and Conditions | Details |

|---|---|---|

| Base preparation | Sodium hydroxide in purified water (0 - 30 °C) | 154.8 g NaOH in 750 mL water |

| Substrate addition | Isonipecotic acid (250 g) added at 0-10 °C | Maintains low temperature to control reaction rate |

| Carbamate formation | Slow addition of ethyl chloroformate (231 mL) at 5-20 °C | Controls exotherm and ensures selective N-ethoxycarbonylation |

| Reaction maintenance | Heated to 20-30 °C for 3 hours | Ensures completion |

| Work-up | Acidification to pH 1-2 with HCl, extraction with toluene, concentration | Isolation of crude product |

| Purification | Crude residue mixed with cyclohexane at 60-70 °C, cooled to 25-30 °C, held 1 hour | Crystallization to purify product |

Yield and Purity

- Yield: Approximately 92%

- Reaction time: 3 hours

- Temperature control critical for selectivity and yield

This method provides a robust and scalable route to the ethoxycarbonylated piperidine carboxylic acid with high yield and purity.

Hydrolysis and Chiral Resolution Approach from Piperidine Formamides

Another advanced method focuses on the preparation of the (S)-enantiomer of 3-piperidine carboxylic acid derivatives, which can be adapted for the ethoxycarbonyl derivative.

Key Features

- Starting from 3-piperidine formamides or their salts with a high content of the S-configuration (60-95%, preferably 73-77%).

- Hydrolysis in concentrated hydrochloric acid at elevated temperatures (60-65 °C) for 3 hours.

- The process achieves simultaneous hydrolysis and chiral resolution without the need for chiral resolving agents.

- Subsequent neutralization with alkali (potassium hydroxide/sodium hydroxide in methanol) at low temperature (<10 °C) to pH 6.5-7.5.

- Purification by concentration under reduced pressure below 30 °C, followed by recrystallization using ethanol or ethanol/petroleum ether (1:1 volume ratio).

Advantages

- High atom economy and cost efficiency.

- Avoids N-deprotection steps.

- Simple post-processing and purification.

- High enantiomeric excess (up to 99.4% ee).

- Yield example: 39% isolated yield with 99.4% ee after purification.

Typical Reaction Scheme

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | 3-piperidine formamide hydrochloride salt + concentrated HCl, 60-65 °C, 3 h | Hydrolysis and chiral resolution |

| Cooling and filtration | 15-20 °C, stirring 6 h | Isolation of hydrochloride salt |

| Neutralization | Alkali methanol solution (KOH/NaOH), pH 6.5-7.5, <10 °C | Prevents racemization |

| Concentration and recrystallization | Reduced pressure <30 °C, ethanol/petroleum ether | Purification |

Spectroscopic Data (Example)

- ^1H NMR (401 MHz, D2O): Multiplets consistent with piperidine ring protons.

- HPLC-ELSD purity: 99.7%

- Enantiomeric excess: >99%

This method is particularly suited for preparing enantiomerically enriched 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|---|

| Ethyl chloroformate reaction | Isonipecotic acid | Ethyl chloroformate, NaOH | 0-30 °C, 3 h | ~92% | Not specified | Straightforward, scalable |

| Hydrolysis and chiral resolution | 3-piperidine formamide salt | Concentrated HCl, KOH/NaOH in MeOH | 60-65 °C hydrolysis, <10 °C neutralization | ~39% isolated | Up to 99.4% ee | High stereoselectivity, cost-effective |

| N-carboxyanhydride intermediate | N-substituted amino acid | Phosgene, base | Reflux, 8 h | ~95% (for related compounds) | High | For peptide-like derivatives |

| Enzymatic transamination | N-Boc-3-piperidone | ω-transaminase, PLP, isopropylamine | 25 °C, 48 h | 81.8% (for amino piperidine) | 98.9% ee | Biocatalytic, stereoselective |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used to substitute the ethoxycarbonyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological processes . The ethoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of 1-(ethoxycarbonyl)piperidine-3-carboxylic acid with analogous compounds:

Key Observations :

- Lipophilicity : The ethoxycarbonyl group increases lipophilicity compared to the parent 3-piperidinecarboxylic acid, enhancing membrane permeability . However, bulkier substituents like 3-chlorobenzyl (265.73 Da) further elevate lipophilicity, which may impact pharmacokinetics .

- Stability : The ethoxycarbonyl group is more hydrolytically stable than the tert-butoxycarbonyl (Boc) group under acidic conditions, making it suitable for reactions requiring moderate pH .

- Synthetic Utility : Boc-protected derivatives are preferred for acid-sensitive reactions, while ethoxycarbonyl derivatives are advantageous in neutral or basic conditions .

Biologische Aktivität

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 944280-75-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 185.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C1(CCCN1)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways associated with inflammation and cellular growth.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that compounds with similar piperidine structures demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Recent investigations have explored the antiviral potential of related compounds in the context of SARS-CoV-2. For example, derivatives that share structural similarities with this compound displayed promising antiviral effects, inhibiting viral replication in vitro at low concentrations .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving piperidine and ethoxycarbonyl derivatives. The ability to modify the ethoxycarbonyl group allows for the development of new derivatives with potentially enhanced biological activities.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data across studies?

- Methodological Answer : Contradictions often arise from unoptimized reaction conditions (e.g., excess reagents leading to side products) or assay variability (e.g., enzyme source differences). Cross-validation via inter-laboratory reproducibility studies and meta-analyses of published protocols is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.